2-Bromo-3-chloro-5-methylpyrazine
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Overview
Description
2-Bromo-3-chloro-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylpyrazine typically involves the halogenation of 3-methylpyrazine. One common method includes the bromination and chlorination of 3-methylpyrazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by halogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation and Reduction Products: Different oxidation states of the pyrazine ring can be achieved, leading to the formation of pyrazine N-oxides or reduced pyrazine derivatives.
Scientific Research Applications
2-Bromo-3-chloro-5-methylpyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-methylpyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Bromo-5-chloro-3-methylpyrazine
- 2-Bromo-5-methylpyrazine
- 3-Bromo-2-chloro-5-methylpyrazine
Comparison: 2-Bromo-3-chloro-5-methylpyrazine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic properties, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C5H4BrClN2 |
---|---|
Molecular Weight |
207.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 |
InChI Key |
GITYNTCJEZVXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)Br |
Origin of Product |
United States |
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